molecular formula C13H13N5O3 B10953694 1-(2-amino-2-oxoethyl)-N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide

1-(2-amino-2-oxoethyl)-N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10953694
M. Wt: 287.27 g/mol
InChI Key: YCZMBOXZXVPLDV-UHFFFAOYSA-N
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Description

N-[4-(AMINOCARBONYL)PHENYL]-1-(2-AMINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of functional groups such as amino, carbonyl, and carboxamide makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOCARBONYL)PHENYL]-1-(2-AMINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOCARBONYL)PHENYL]-1-(2-AMINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(AMINOCARBONYL)PHENYL]-1-(2-AMINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(AMINOCARBONYL)PHENYL]-1-(2-AMINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(AMINOCARBONYL)PHENYL]-1-(2-AMINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: can be compared with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of N-[4-(AMINOCARBONYL)PHENYL]-1-(2-AMINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

1-(2-amino-2-oxoethyl)-N-(4-carbamoylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H13N5O3/c14-11(19)7-18-6-5-10(17-18)13(21)16-9-3-1-8(2-4-9)12(15)20/h1-6H,7H2,(H2,14,19)(H2,15,20)(H,16,21)

InChI Key

YCZMBOXZXVPLDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=NN(C=C2)CC(=O)N

Origin of Product

United States

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